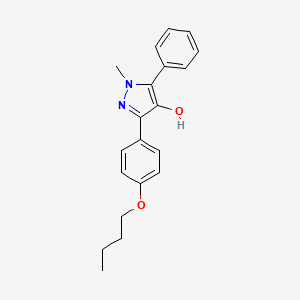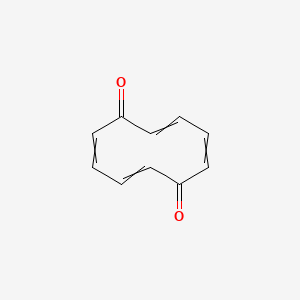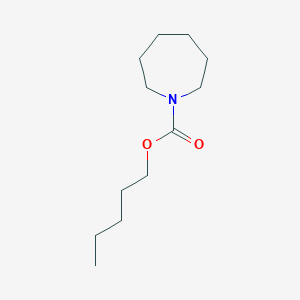
Mercury(1+);methyl(triphenyl)phosphanium
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Mercury(1+);methyl(triphenyl)phosphanium is an organophosphorus compound with the molecular formula C19H18HgP++ It is a complex compound that includes a mercury ion coordinated with a methyl(triphenyl)phosphanium group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of mercury(1+);methyl(triphenyl)phosphanium typically involves the reaction of triphenylphosphine with a mercury salt. One common method is to react triphenylphosphine with methylmercury chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The product is then purified through recrystallization or other suitable purification techniques .
Industrial Production Methods
Industrial production of this compound is less common due to the toxicity of mercury compounds and the specialized conditions required for their synthesis. when produced, it follows similar synthetic routes as in laboratory settings, with additional safety and environmental controls to handle mercury safely.
化学反应分析
Types of Reactions
Mercury(1+);methyl(triphenyl)phosphanium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form mercury(II) compounds.
Reduction: It can be reduced to elemental mercury under certain conditions.
Substitution: The methyl group can be substituted with other alkyl or aryl groups using appropriate reagents.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reducing Agents: Reducing agents such as sodium borohydride can be used.
Substitution Reagents: Alkyl halides and aryl halides are commonly used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields mercury(II) compounds, while substitution reactions can produce a variety of organophosphorus compounds .
科学研究应用
Mercury(1+);methyl(triphenyl)phosphanium has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: The compound is studied for its potential effects on biological systems, including its interactions with enzymes and other proteins.
Medicine: Research is ongoing into its potential use in medicinal chemistry, particularly in the development of new pharmaceuticals.
Industry: It has applications in the development of new materials and catalysts for industrial processes
作用机制
The mechanism of action of mercury(1+);methyl(triphenyl)phosphanium involves its ability to form stable complexes with various substrates. The mercury ion acts as a Lewis acid, accepting electron pairs from donor atoms in the substrate. This interaction can lead to the formation of new chemical bonds and the stabilization of reactive intermediates. The compound’s unique structure allows it to participate in a variety of chemical reactions, making it a versatile reagent in synthetic chemistry .
相似化合物的比较
Similar Compounds
Methyltriphenylphosphonium Bromide: This compound is similar in structure but contains a bromide ion instead of a mercury ion.
Methyltriphenylphosphonium Iodide: Similar to the bromide variant, but with an iodide ion.
Triphenylphosphine: A simpler compound that lacks the methyl group and mercury ion.
Uniqueness
Mercury(1+);methyl(triphenyl)phosphanium is unique due to the presence of the mercury ion, which imparts distinct chemical properties. The mercury ion’s ability to form stable complexes with various substrates makes this compound particularly useful in synthetic chemistry and catalysis .
属性
CAS 编号 |
61113-43-7 |
|---|---|
分子式 |
C19H18HgP+2 |
分子量 |
477.9 g/mol |
IUPAC 名称 |
mercury(1+);methyl(triphenyl)phosphanium |
InChI |
InChI=1S/C19H18P.Hg/c1-20(17-11-5-2-6-12-17,18-13-7-3-8-14-18)19-15-9-4-10-16-19;/h2-16H,1H3;/q2*+1 |
InChI 键 |
NFQTWVLGEYUVOX-UHFFFAOYSA-N |
规范 SMILES |
C[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Hg+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Methanone, phenyl[1-(phenylmethyl)cyclopropyl]-](/img/structure/B14601551.png)
![Benzyl 3-[2-(2,4-dinitrophenyl)hydrazinylidene]butanoate](/img/structure/B14601552.png)








![Dimethyl[bis(propanoyloxy)]stannane](/img/structure/B14601609.png)
![2-Bromo-4-[(butylamino)methylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14601616.png)

![Dimethyl [(4-methylphenyl)methylidene]propanedioate](/img/structure/B14601625.png)
